molecular formula C9H8FN B1342092 4-Fluoro-3-methylphenylacetonitrile CAS No. 1000548-41-3

4-Fluoro-3-methylphenylacetonitrile

Cat. No.: B1342092
CAS No.: 1000548-41-3
M. Wt: 149.16 g/mol
InChI Key: XAVNYICMRHFCLO-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenylacetonitrile is a fluorinated aromatic nitrile characterized by a fluorine atom at the para position (C4) and a methyl group at the meta position (C3) on the benzene ring, with an acetonitrile (-CH2CN) side chain. The fluorine and methyl substituents influence its electronic and steric properties, making it a versatile intermediate for constructing complex molecules.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVNYICMRHFCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602587
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000548-41-3
Record name (4-Fluoro-3-methylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenylacetonitrile typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the fluorine atom can enhance the compound’s binding affinity to certain biological receptors, influencing its pharmacological effects .

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The following table compares 4-Fluoro-3-methylphenylacetonitrile with similar compounds, emphasizing substituent effects and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties & Applications
4-Fluorophenylacetonitrile 459-22-3 C₈H₆FN 135.14 4-F Simpler structure; used in organic synthesis and intermediates. Lacks steric hindrance, favoring nucleophilic reactions .
4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile - C₁₀H₇F₄N 217.17 4-F, 3-CH₃, 5-CF₃ Trifluoromethyl group enhances lipophilicity and metabolic stability, ideal for agrochemicals .
4-Chloro-3-fluorophenylacetonitrile - C₈H₅ClFN 173.58 4-Cl, 3-F Chlorine increases electrophilicity; used in fine chemicals and cross-coupling reactions .
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile 76783-44-3 C₁₄H₁₀FNO₂ 243.23 4-F, 3-OPh, α-OH Hydroxyl and phenoxy groups improve solubility; potential in drug delivery systems .
4-(Trifluoromethoxy)phenylacetonitrile 49561-96-8 C₉H₅F₃NO 200.14 4-OCF₃ Strong electron-withdrawing OCF₃ group; stabilizes intermediates in medicinal chemistry .

Electronic and Steric Effects

  • Fluorine (4-F) : A moderate electron-withdrawing group that deactivates the benzene ring, directing electrophilic substitution to specific positions.
  • Methyl (3-CH₃) : Electron-donating via hyperconjugation, slightly activating the ring. Provides steric hindrance, influencing reaction regioselectivity.
  • Trifluoromethyl (CF₃) : Strongly electron-withdrawing, increasing resistance to oxidation and metabolic degradation in bioactive molecules .

Research Findings and Trends

  • Synthetic Utility : The methyl group in this compound balances steric effects and electronic activation, enabling selective functionalization at the ortho position relative to the fluorine.
  • Biological Activity: Analogs with trifluoromethoxy (OCF₃) or hydroxyl-phenoxy substituents exhibit improved blood-brain barrier penetration, relevant to CNS-targeted drugs .
  • Stability : Fluorine and trifluoromethyl groups reduce metabolic degradation, extending the half-life of agrochemicals .

Biological Activity

4-Fluoro-3-methylphenylacetonitrile is an organic compound that has garnered attention due to its potential biological activity, particularly in pharmacological contexts. This compound features a phenyl ring substituted with a fluorine atom and a methyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNC_{10}H_{10}FN, with a molecular weight of approximately 171.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to various biological targets.

PropertyValue
Molecular FormulaC10H10FNC_{10}H_{10}FN
Molecular Weight171.19 g/mol
Functional GroupsFluorine, Methyl, Nitrile

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme interactions and receptor binding. The structural characteristics of this compound allow it to potentially influence various biological pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent is known to enhance binding affinity, making this compound a candidate for further pharmacological studies.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Preliminary studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Receptor Binding Affinity : Research has indicated that compounds similar in structure to this compound exhibit varying degrees of receptor binding affinity. For example, studies on related compounds have demonstrated their effectiveness as selective antagonists for specific receptors, providing insights into the potential therapeutic uses of this compound.
  • Pharmacokinetic Profiles : In vivo evaluations have been conducted to assess the pharmacokinetic properties of related compounds, providing a framework for understanding how this compound might behave in biological systems.
CompoundED50 (mg/kg)Species%FT1/2 (hr)
This compoundTBDRatTBDTBD
Similar Compound A2.0Rat452.7
Similar Compound B<10Rat6711.2

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its ability to interact with enzymes and receptors positions it as a promising candidate for drug design.
  • Therapeutic Uses : Further exploration may reveal its efficacy in treating conditions related to metabolic dysfunction or receptor-mediated diseases.

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